2-(4-Fluorophenyl)-1-p-tolyl-ethanone

Description

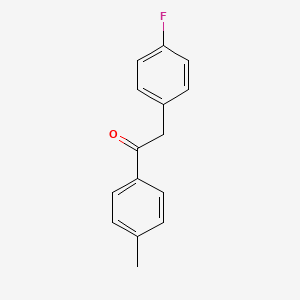

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZTZFHRJQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to numerous addition and condensation reactions.

Nucleophilic addition is a hallmark reaction of ketones. In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated.

Cyanohydrin Formation: While specific studies on the cyanohydrin formation of 2-(4-fluorophenyl)-1-p-tolyl-ethanone (B66053) are not detailed in the provided results, this classic reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. The product of such a reaction would be 2-(4-fluorophenyl)-1-p-tolyl-1-hydroxy-1-carbonitrile.

Imine Formation: The reaction with primary amines leads to the formation of imines (Schiff bases). This process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The synthesis of various derivatives often involves such condensation steps, for instance, in the preparation of biologically relevant molecules like benzothiazepines, which can be formed from related chalcone (B49325) precursors. researchgate.net

The ketone functionality can be readily reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol, yielding 2-(4-fluorophenyl)-1-p-tolylethanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions are also a powerful method for achieving enantioselective synthesis of chiral alcohols from prochiral ketones. researchgate.net For example, various microorganisms and their enzymes have been successfully used to reduce simple ketones with high yield and excellent enantioselectivity. researchgate.net

Deoxygenation: Complete removal of the carbonyl oxygen to form an alkane (1-(4-fluorophenyl)-2-p-tolylethane) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. These reactions are fundamental in organic synthesis for converting carbonyls to methylene groups.

Condensation reactions involve the joining of two molecules, often with the loss of a small molecule like water.

Aldol (B89426) and Knoevenagel Condensations: These reactions rely on the reactivity of both the carbonyl group and the alpha-carbon. In a Knoevenagel-type condensation, the ketone would react with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a base. Similarly, aldol condensations involve the reaction of an enolate (from the ketone) with another carbonyl compound. The synthesis of complex molecules like diketopyrrolopyrrole (DPP) derivatives often involves condensation steps between pyrrolinone building blocks and aromatic nitriles. nih.gov

Reactivity at the Alpha-Carbon Center

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon (α-carbon), exhibits unique reactivity due to the electron-withdrawing nature of the carbonyl.

The protons on the α-carbon are acidic (pKa ≈ 19-20 for typical ketones) and can be removed by a base to form a resonance-stabilized anion called an enolate. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com This enolate is a powerful nucleophile and serves as a key intermediate in many reactions. The formation of the enolate is a reversible equilibrium, which can also lead to the formation of its tautomer, the enol. masterorganicchemistry.com

Table 1: General Principles of Enolate Formation

| Feature | Description | Reference |

|---|---|---|

| Formation | Deprotonation of the α-carbon using a base. | masterorganicchemistry.com |

| Stability | Resonance stabilization delocalizes the negative charge onto the oxygen atom. | masterorganicchemistry.com |

| Nucleophilicity | The enolate anion is a strong nucleophile, reacting with various electrophiles. | masterorganicchemistry.com |

Once the enolate is formed, it can react with a variety of electrophiles, leading to the substitution of one of the α-hydrogens.

Halogenation: In the presence of a suitable halogen (like Br₂ or Cl₂) and an acid or base catalyst, ketones can be halogenated at the α-position. For the related compound 1-(4-fluorophenyl)-2-phenylethanone, halogenation is a key step in the synthesis of more complex molecules. google.com This process typically proceeds through the enol or enolate intermediate.

Alkylation: The enolate can act as a nucleophile and attack an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position. This is a fundamental C-C bond-forming reaction. For instance, a patent describes the nucleophilic substitution of a halogen at the alpha position of 2-halo-1-(4-fluorophenyl)-2-phenylethanone by an anion, demonstrating the susceptibility of this position to alkylation-type reactions. google.com The choice of base and reaction conditions (e.g., kinetic vs. thermodynamic control) is crucial for regioselectivity in unsymmetrical ketones. masterorganicchemistry.com

Table 2: Examples of α-Functionalization Reactions on Related Ketones

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Halogenation | Halogen (e.g., Br₂, Cl₂) | 2-Halo-1-(4-fluorophenyl)-2-phenylethanone | google.com |

| Alkylation | Anion of 4-methyl-3-oxo-N-phenyl pentanamide (B147674) / Base | Diketone Adduct | google.com |

Reactivity of Aromatic Moieties

The structure of this compound contains two distinct aromatic rings whose reactivity is governed by their respective substituents: the methyl group on the tolyl ring and the fluorine atom on the phenyl ring.

The p-tolyl group consists of a benzene (B151609) ring activated by a methyl (-CH₃) group. The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. fiveable.me

In electrophilic aromatic substitution (EAS) reactions, the methyl group is an ortho, para-director. fiveable.me Since the para position is already occupied by the ethanone (B97240) bridge, incoming electrophiles will be directed to the two equivalent ortho positions (C2 and C6 relative to the methyl group).

Common EAS reactions for the p-tolyl ring include:

Halogenation: Reaction with Cl₂ or Br₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) would yield the corresponding 2-chloro- or 2-bromo-substituted product. masterorganicchemistry.comyoutube.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group at an ortho position. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group, respectively, at an ortho position, though steric hindrance might reduce the reaction efficiency. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product Position on Tolyl Ring |

| Bromination | Br₂, FeBr₃ | ortho to the methyl group |

| Nitration | HNO₃, H₂SO₄ | ortho to the methyl group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho to the methyl group |

The fluorine atom on the second aromatic ring has a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. researchgate.net

A notable characteristic of fluorine is that its resonance effect can significantly stabilize the positive charge in the arenium ion intermediate, particularly when the attack is at the para position. This interplay results in what is often termed "anomalous reactivity" for fluorobenzene, where it is less deactivated than other halobenzenes and shows a very high selectivity for para substitution. researchgate.net In the case of this compound, the para position on the fluorophenyl ring is occupied. Therefore, electrophilic substitution on this ring would be disfavored compared to the activated tolyl ring and would primarily direct to the ortho position relative to the fluorine atom.

Conversely, the electron-withdrawing nature of fluorine makes the C-F bond susceptible to nucleophilic aromatic substitution (NAS), a reaction pathway that can be facilitated in the synthesis of related fluorinated polymers. mdpi.com The electrostatic interactions involving fluorinated aromatic rings are also distinct from their non-fluorinated counterparts, influencing intermolecular packing and conformation. rsc.org

Mechanistic Elucidation of Reactions

To fully understand the reactivity of this compound, kinetic studies are essential. These studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law and activation parameters of a reaction. nih.gov

For a typical electrophilic substitution on the p-tolyl ring, the reaction can be monitored using techniques like spectroscopy or chromatography to measure the disappearance of the reactant or the appearance of the product over time. By analyzing the data, one can determine the order of the reaction with respect to each reactant.

The general mechanism for EAS involves two steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).

Deprotonation of the intermediate to restore aromaticity.

For most EAS reactions, the first step—the formation of the sigma complex—is the slowest and therefore the rate-limiting step. mdpi.com This can be confirmed by the absence of a kinetic isotope effect; replacing the aromatic C-H bond with a C-D bond does not significantly slow down the reaction, as this bond is not broken in the rate-determining step.

A hypothetical kinetic experiment for the bromination of the tolyl ring could yield the following rate data, illustrating how the rate depends on reactant concentrations.

| Experiment | [Substrate] (M) | [Br₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this data, doubling the substrate concentration doubles the rate (first order), and doubling the bromine concentration doubles the rate (first order), leading to a rate law of: Rate = k[Substrate][Br₂]. This is consistent with a bimolecular rate-limiting step.

Based on the general principles of EAS, a detailed pathway for the bromination of the p-tolyl ring of this compound can be proposed. youtube.com

Step 1: Generation of the Electrophile The bromine molecule is polarized by the Lewis acid catalyst, FeBr₃, to create a highly electrophilic bromine species. Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich p-tolyl ring attacks the electrophilic bromine atom. The attack occurs at the ortho position to the activating methyl group, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com This intermediate temporarily disrupts the aromaticity of the ring. The positive charge is delocalized over the remaining carbons of the ring through resonance, with contributing structures placing the charge ortho and para to the point of attack.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent. The electrons from the C-H bond flow back into the ring, restoring its aromaticity and yielding the final product, 2-(4-fluorophenyl)-1-(2-bromo-4-methylphenyl)ethanone.

The characterization of the key intermediate, the sigma complex, is crucial for confirming this pathway. While typically too reactive to be isolated, its existence can be inferred or studied using low-temperature spectroscopic methods (e.g., NMR) or computational chemistry to model its structure and stability.

Isotopic Labeling Studies for Mechanism Verification

Isotopic labeling is a powerful technique employed to trace the pathways of atoms and unravel the intricate details of reaction mechanisms. In the context of this compound, isotopic labeling studies, though not extensively documented for this specific molecule, can be designed based on established principles for analogous α-aryl ketones to verify proposed mechanistic steps. rsc.orgchem-station.com By replacing specific atoms within the reactant with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D) for hydrogen, carbon-13 (¹³C) for carbon, or oxygen-18 (¹⁸O) for oxygen), researchers can follow the fate of these labeled atoms in the products and intermediates. nih.govnih.gov The presence or absence of the isotope at particular positions in the final product provides direct evidence for bond-forming and bond-breaking events.

A common application of this technique for ketones involves deuterium labeling to investigate reactions occurring at the α-carbon. nih.gov For instance, in a base-catalyzed enolate formation, replacing the α-hydrogens of this compound with deuterium would allow for the monitoring of enolate formation and subsequent reactions. If a reaction proceeds via an enolate intermediate, the deuterium atoms at the α-position would be exchanged with hydrogen if the reaction is performed in a protic, non-deuterated solvent. Conversely, if the reaction is conducted in a deuterated solvent like D₂O, the incorporation of deuterium at the α-position of the product would confirm the involvement of an enolate or a similar carbanionic intermediate. rsc.orgresearchgate.net

Similarly, ¹⁸O-labeling of the carbonyl oxygen can elucidate mechanisms involving nucleophilic attack at the carbonyl carbon. acs.orgescholarship.org If a reaction involves the reversible formation of a tetrahedral intermediate through the addition of an ¹⁸O-labeled nucleophile (like H₂¹⁸O), scrambling of the ¹⁸O label between the carbonyl group and the nucleophile can be observed. escholarship.orgcdnsciencepub.com

The following interactive table outlines a hypothetical experimental design for isotopic labeling studies on this compound to investigate a putative reaction mechanism. The expected outcomes and their mechanistic implications are based on general knowledge of ketone reactivity.

| Labeled Compound | Isotope | Labeled Position | Reaction Condition | Expected Outcome in Product | Mechanistic Implication |

| This compound-α,α-d₂ | Deuterium (D) | α-Carbon | Reaction in a non-deuterated protic solvent. | Loss of deuterium at the α-position. | The reaction proceeds through an enol or enolate intermediate, leading to H/D exchange with the solvent. |

| This compound | Deuterium (D) | N/A (Solvent is D₂O) | Base-catalyzed reaction. | Incorporation of deuterium at the α-position. | Confirms the formation of an enolate intermediate which is then protonated (deuterated) by the solvent. |

| 2-(4-Fluorophenyl)-1-p-tolyl-[carbonyl-¹⁸O]ethanone | Oxygen-18 (¹⁸O) | Carbonyl Oxygen | Reaction with H₂¹⁶O under acidic or basic conditions. | Partial or complete loss of the ¹⁸O label from the carbonyl group. | The reaction involves the formation of a hydrate (B1144303) intermediate, allowing for oxygen exchange with the solvent. |

| This compound | Carbon-13 (¹³C) | Carbonyl Carbon | Rearrangement or fragmentation reaction. | Location of the ¹³C in the product fragments. | Traces the carbon skeleton's fate, confirming or refuting proposed rearrangement pathways. |

These studies, often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide unambiguous evidence to support or refute a proposed reaction mechanism. osti.gov For example, ¹³C NMR can distinguish between different carbon environments, while ¹⁸O-induced shifts in ¹³C NMR can provide information about the location of the oxygen isotope. cdnsciencepub.com Mass spectrometry can precisely determine the mass of the product, indicating the number of incorporated or lost isotopic labels.

While specific experimental data for this compound is not available in the public domain, the principles outlined here form the basis of how isotopic labeling would be critically applied to verify its chemical reactivity and mechanistic pathways.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the p-tolyl and 4-fluorophenyl rings will appear in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the 4-fluorophenyl ring would likely appear as a singlet around 4.2-4.5 ppm. The methyl protons (-CH₃) of the tolyl group would be a sharp singlet in the upfield region, around 2.4 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, expected to appear around 195-197 ppm. The aromatic carbons will resonate in the 115-145 ppm range. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The methylene carbon (-CH₂-) signal is anticipated around 45 ppm, and the methyl carbon (-CH₃) of the tolyl group would appear at approximately 21-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (B66053)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~196.5 |

| Methylene (-CH₂-) | ~4.3 | ~45.0 |

| Tolyl Aromatic CH (ortho to C=O) | ~7.90 (d) | ~129.5 |

| Tolyl Aromatic CH (meta to C=O) | ~7.30 (d) | ~129.8 |

| Tolyl Quaternary C (ipso to C=O) | - | ~134.0 |

| Tolyl Quaternary C (ipso to CH₃) | - | ~144.5 |

| Tolyl Methyl (-CH₃) | ~2.44 | ~21.7 |

| Fluorophenyl Aromatic CH (ortho to F) | ~7.05 (t) | ~115.8 (d, ²JCF ≈ 21 Hz) |

| Fluorophenyl Aromatic CH (meta to F) | ~7.25 (dd) | ~131.0 (d, ³JCF ≈ 8 Hz) |

| Fluorophenyl Quaternary C (ipso to CH₂) | - | ~130.5 (d, ⁴JCF ≈ 3 Hz) |

| Fluorophenyl Quaternary C (ipso to F) | - | ~162.5 (d, ¹JCF ≈ 245 Hz) |

Note: Predicted values are based on structure-property relationships and data from analogous compounds. Actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorine-containing compounds. For this compound, the spectrum would exhibit a single resonance for the fluorine atom on the phenyl ring. The chemical shift is expected to be in the typical range for an aryl fluoride, approximately -110 to -115 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with the ortho- and meta-protons of the fluorophenyl ring. This technique is highly sensitive to the electronic environment of the fluorine atom.

Although experimental 2D NMR data for this specific molecule are not available in the reviewed sources, the expected correlations can be described. These techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com Key expected cross-peaks would be observed between the ortho and meta protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It would definitively link the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com It is invaluable for connecting the different fragments of the molecule. For instance, the methylene protons (-CH₂-) would show correlations to the carbonyl carbon, the ipso-carbon of the fluorophenyl ring, and the ortho-carbons of the fluorophenyl ring. The protons of the tolyl methyl group would show correlations to the meta- and ipso-carbons of the tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would help to confirm the spatial arrangement of the molecule, for example, by showing correlations between the methylene protons and the protons on the ortho positions of the adjacent phenyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within the compound.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups. While a spectrum for the exact molecule is not found, data from similar ketones like 1-(p-tolyl)ethanone and 4'-fluoroacetophenone (B120862) can be used to predict the main absorption regions. nih.govnist.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H stretching |

| 2925-2855 | C-H stretch | Methyl and Methylene C-H stretching |

| ~1685 | C=O stretch | Strong absorption from the aryl ketone carbonyl group |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1225 | C-F stretch | Characteristic absorption for the aryl-fluorine bond |

| ~820 | C-H bend | Out-of-plane bending for the para-substituted rings |

The most prominent peak would be the strong carbonyl (C=O) stretch, expected around 1685 cm⁻¹, characteristic of an aryl ketone. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups would be just below 3000 cm⁻¹. The C-F stretching vibration typically gives a strong band in the 1250-1100 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. A Raman spectrum for this compound is not available in the searched literature. However, one would expect strong Raman signals for the symmetric vibrations of the aromatic rings and the C=C skeletal modes, which are often weak in the IR spectrum. The C=O stretch would also be present, though typically weaker than in the IR spectrum. The symmetric stretching of the benzene (B151609) rings would provide characteristic sharp bands, making Raman a useful tool for confirming the aromatic substitution patterns.

Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. Furthermore, the analysis of its fragmentation patterns provides a molecular fingerprint that corroborates its specific structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₅H₁₃FO. HRMS would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to the calculated exact mass, thereby confirming its elemental composition.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₁₅H₁₃FO | 228.0950 |

In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks down into smaller, characteristic fragments. The analysis of these fragments helps to piece together the molecular structure. For this compound, the fragmentation is dominated by cleavage adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. chemguide.co.uklibretexts.orgmiamioh.edu

The primary fragmentation pathways are expected to be:

α-cleavage on either side of the carbonyl group. This leads to the formation of two principal fragment ions:

A p-tolyl acylium ion : This highly stable ion is formed by the loss of the 4-fluorobenzyl radical.

A 4-fluorobenzyl cation : This is formed via the loss of the p-tolyl acyl radical.

The relative abundance of these fragments in the mass spectrum provides strong evidence for the compound's identity. The most stable fragment typically corresponds to the tallest peak in the spectrum, known as the base peak. libretexts.org

Table 2: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion ([M]⁺) | [C₁₅H₁₃FO]⁺ | 228 | Ionization of the parent molecule |

| p-Tolyl acylium ion | [CH₃C₆H₄CO]⁺ | 119 | α-cleavage, loss of C₇H₆F• |

| 4-Fluorobenzyl cation | [FC₆H₄CH₂]⁺ | 109 | α-cleavage, loss of C₈H₇O• |

| p-Tolyl cation | [CH₃C₆H₄]⁺ | 91 | Loss of CO from the p-tolyl acylium ion |

| Tropylium ion | [C₇H₇]⁺ | 91 | Rearrangement of the p-tolyl or benzyl (B1604629) fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the key structural features responsible for UV absorption (chromophores) are the carbonyl group (C=O) and the two aromatic rings (4-fluorophenyl and p-tolyl).

The spectrum is expected to show two main types of electronic transitions:

π→π* Transitions : These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. pharmatutor.orglibretexts.org They arise from the conjugated π-systems of the aromatic rings and the carbonyl group. These absorptions are typically found at shorter wavelengths.

n→π* Transitions : These are lower-energy, lower-intensity transitions where a non-bonding electron (from the lone pairs on the carbonyl oxygen) is excited to an antibonding π* orbital. pharmatutor.orglibretexts.org These transitions are characteristic of molecules containing a carbonyl group and appear at longer wavelengths compared to the π→π* transitions. libretexts.org

The conjugation of the carbonyl group with the p-tolyl ring and the presence of the 4-fluorophenyl group on the alpha-carbon will influence the precise wavelengths (λmax) of these absorption bands.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its precise three-dimensional geometry and the arrangement of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, its structural parameters can be reliably inferred from closely related compounds.

Single crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. Based on studies of similar diarylethanone structures, it is expected that the molecule is not perfectly planar. britannica.com The two aromatic rings—the p-tolyl group and the 4-fluorophenyl group—are likely oriented at a significant dihedral angle to each other, minimizing steric hindrance. The ethanone (B97240) bridge connecting the two rings dictates their relative positioning.

A detailed analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's geometry and bonding characteristics. Expected values, based on standard bond lengths and data from analogous structures like acetophenones, are presented below. britannica.comresearchgate.net

Table 3: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

|---|---|

| C=O (carbonyl) | ~1.22 |

| C-C (carbonyl-ring) | ~1.48 |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-C (methylene bridge) | ~1.51 - 1.53 |

| C-F | ~1.35 |

| C-H (aromatic) | ~0.93 - 1.00 |

| C-H (methyl/methylene) | ~0.97 - 0.98 |

Table 4: Expected Bond Angles in this compound

| Angle | Expected Value (°) |

|---|---|

| C-C(O)-C (around carbonyl) | ~118 - 122 |

| C-C-H (methylene) | ~109.5 |

| C-C-C (in aromatic rings) | ~118 - 121 |

| F-C-C (in aromatic ring) | ~118 - 120 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Detailed experimental or computational studies specifically characterizing the intermolecular interactions of this compound are not widely available in published literature. However, based on its molecular structure, several types of non-covalent interactions can be predicted to play a significant role in its supramolecular chemistry.

The molecule possesses several key features that can participate in intermolecular interactions:

A carbonyl group (C=O): The oxygen atom is a hydrogen bond acceptor.

A fluorine atom (-F): The fluorine atom can act as a weak hydrogen bond acceptor and potentially participate in halogen bonding.

Two aromatic rings (a 4-fluorophenyl ring and a p-tolyl ring): These rings are capable of engaging in π-π stacking interactions.

Aromatic and aliphatic C-H groups: These can act as weak hydrogen bond donors.

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are the most probable hydrogen bonding interactions. The electron-rich oxygen of the carbonyl group and the electronegative fluorine atom are potential acceptors for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The fluorine atom on the phenyl ring could potentially act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules. However, fluorine is the least polarizable of the halogens, making its participation in strong halogen bonds less common compared to chlorine, bromine, or iodine.

π-π Stacking: The presence of two aromatic rings, the 4-fluorophenyl group and the p-tolyl group, suggests a high likelihood of π-π stacking interactions. These can occur in either a face-to-face or offset (parallel-displaced) arrangement, contributing to the cohesion of the crystal structure. The electron-withdrawing nature of the fluorine atom on one ring and the electron-donating nature of the methyl group on the other could influence the geometry of these stacking interactions.

A comprehensive analysis would require dedicated crystallographic or computational studies to determine the precise geometry and energetic contributions of these interactions.

Crystal Packing and Polymorphism Studies

As of the latest available data, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, has not been deposited in public crystallographic databases. Consequently, a detailed description of its crystal packing is not possible.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. There are no published studies reporting the existence of polymorphs for this compound. The investigation of polymorphism would require screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure, followed by characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Without such studies, any discussion of polymorphism for this specific compound remains speculative.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. kfupm.edu.sa DFT is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. iucr.org The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

Geometry optimization is a key application of DFT. This process involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For a molecule like 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (B66053), DFT calculations would be used to determine bond lengths, bond angles, and dihedral angles of its ground state. The optimized geometry is crucial as it serves as the foundation for calculating other properties such as vibrational frequencies, electronic transitions, and reactivity descriptors. iucr.orgnih.gov

Selection of Functionals and Basis Sets (e.g., B3LYP/6-31G(d,p), B3LYP/6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used and has been shown to provide reliable results for a broad range of organic molecules. researchgate.net It combines the strengths of both Hartree-Fock theory and DFT.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly employed. The "6-31G" notation describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The additions "(d,p)" or "(d)" indicate the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the electron density, which is particularly important for systems with pi-bonding and polar bonds, as found in this compound. For higher accuracy, larger basis sets like 6-311G(d,p) or cc-pVDZ are often utilized. researchgate.net

Solvation Models in Computational Studies

Chemical reactions and measurements are frequently conducted in a solvent. Solvation models are used in computational chemistry to account for the effects of the solvent on the molecule's properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solvent is treated as a continuous dielectric medium rather than individual solvent molecules. This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the solute molecule's geometry, energy, and electronic properties. For instance, studies on related compounds have utilized the IEFPCM (Integral Equation Formalism variant of PCM) to simulate solvent effects. researchgate.net

Molecular and Electronic Structure Analysis

Following geometry optimization, further analysis can be performed to understand the electronic characteristics and reactivity of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. This analysis helps in understanding the charge transfer that can occur within the molecule.

Table 1: Illustrative Example of Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

This table provides example data for illustrative purposes to demonstrate the typical values obtained for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. kfupm.edu.sa It is mapped onto the electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are prone to electrophilic attack and are often associated with electronegative atoms like oxygen or fluorine. In this compound, the carbonyl oxygen would be expected to be a site of strong negative potential.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms or aromatic rings.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the reactive sites of a molecule. For the title compound, the MEP would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the fluorine atom.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, intramolecular interactions, and the stability of a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

For this compound, an NBO analysis would provide a quantitative picture of the electron density distribution. It would calculate the net atomic charges on each atom, identifying the most electrophilic and nucleophilic sites. For instance, the analysis would likely show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the carbonyl carbon.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, providing a powerful tool for structure verification and analysis. These theoretical spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound.

Computational NMR Chemical Shift Prediction

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, a computational NMR prediction would generate a list of theoretical chemical shifts for each unique hydrogen and carbon atom. github.io For example, it would distinguish between the protons on the fluorophenyl ring, the tolyl ring, the methyl group, and the methylene (B1212753) bridge. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Comparing the predicted spectrum with an experimental one can aid in the definitive assignment of each resonance.

A hypothetical data table for predicted vs. experimental chemical shifts would look like this:

| Atom Site | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Carbonyl C | - | - | e.g., ~197.0 | (Experimental Value) |

| Methylene CH₂ | e.g., ~4.20 | (Experimental Value) | e.g., ~45.0 | (Experimental Value) |

| Tolyl CH₃ | e.g., ~2.40 | (Experimental Value) | e.g., ~21.0 | (Experimental Value) |

| Aromatic C-H | e.g., 7.1-8.0 | (Experimental Value) | e.g., 128.0-145.0 | (Experimental Value) |

Note: The values in this table are illustrative examples based on typical chemical shifts for similar functional groups and are not actual calculated data for the title compound.

Theoretical Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. scispace.comresearchgate.net These calculated frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. scispace.com

A theoretical vibrational analysis of this compound would yield a set of vibrational modes, each with a specific frequency and intensity. mdpi.com Key vibrational modes would include the C=O stretch of the ketone group (typically a strong band in the IR spectrum around 1680 cm⁻¹), C-F stretching, C-H stretching from the aromatic rings and alkyl groups, and various aromatic ring vibrations. physchemres.org By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, confirming the presence of the compound's functional groups. nist.gov

A sample data table comparing theoretical and experimental vibrational frequencies would be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | (Calculated Value) | (Experimental Value) | Carbonyl stretch |

| ν(C-F) | (Calculated Value) | (Experimental Value) | Carbon-Fluorine stretch |

| ν(Ar C-H) | (Calculated Value) | (Experimental Value) | Aromatic C-H stretch |

| δ(CH₂) | (Calculated Value) | (Experimental Value) | Methylene scissoring |

Note: This table illustrates the format; no specific data has been published for this compound.

Simulated UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. physchemres.orgresearchgate.net This analysis calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. The results are presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, a simulated UV-Vis spectrum would likely predict strong absorptions in the UV region. researchgate.net These would correspond to π → π* transitions within the phenyl and tolyl aromatic systems and the n → π* transition associated with the carbonyl group. researchgate.net The calculations can be performed in the gas phase and in various solvents to see how the polarity of the environment affects the absorption wavelengths. physchemres.org These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure of the molecule. science-softcon.de

Reaction Mechanism Modeling

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway from reactants to products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction, such as the synthesis of this compound, computational chemists first perform a transition state search. A transition state (TS) is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Finding this structure is key to understanding the reaction's kinetic barrier.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path that connects the transition state to the reactants on one side and the products on the other. unifap.br This confirms that the located TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. The energy profile along the IRC gives the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate.

Energetic Profiles and Activation Barriers for Transformations

Detailed theoretical studies on the energetic profiles and activation barriers specifically for transformations involving this compound are not extensively available in the public domain. Such studies would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would involve identifying transition states and calculating the energy barriers (activation energies) for processes like enolization, oxidation, or reduction.

For analogous ketone transformations, research has been conducted using various computational methods. kfupm.edu.sa These studies often calculate the energy differences between reactants, transition states, and products to determine the feasibility and kinetics of a reaction. Without specific studies on this compound, a precise energetic profile remains uncharacterized.

Table 1: Energetic Profile Data for this compound Transformations

| Transformation | Computational Method | Calculated Activation Barrier (kJ/mol) | Reference |

| Data not available | N/A | N/A | N/A |

Conformational Analysis and Dynamics

The conformational landscape of a molecule is crucial for understanding its reactivity and physical properties. This involves identifying the most stable three-dimensional arrangements of atoms (conformers) and the energy barriers between them.

Exploration of Conformational Space and Energy Minima

A comprehensive exploration of the conformational space and the corresponding energy minima for this compound has not been specifically reported in publicly accessible research. This type of analysis typically involves systematic or stochastic searches of the potential energy surface to locate all low-energy conformers. sigmaaldrich.commethodist.edu The energies of these conformers are then calculated to determine their relative populations. For a molecule like this compound, the key degrees of freedom would be the torsion angles around the single bonds connecting the aryl rings and the carbonyl group.

Table 2: Calculated Energy Minima for Conformers of this compound

| Conformer | Computational Method | Relative Energy (kJ/mol) | Reference |

| Data not available | N/A | N/A | N/A |

Flexibility and Torsional Behavior Studies

General computational approaches to studying torsional behavior involve scanning the potential energy surface by systematically changing the dihedral angles of interest and calculating the energy at each step. This allows for the determination of rotational energy barriers.

Table 3: Torsional Barrier Data for this compound

| Torsional Angle | Computational Method | Rotational Energy Barrier (kJ/mol) | Reference |

| Data not available | N/A | N/A | N/A |

Applications and Utility in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the carbonyl group and the presence of two distinct aromatic rings render 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (B66053) a valuable starting material for the synthesis of a variety of complex molecules. Its utility is particularly evident in the construction of heterocyclic scaffolds, which are core components of many biologically active compounds.

Precursor for Advanced Pharmaceutical Scaffolds

While the direct use of this compound in the synthesis of indole, pyrazole, thiazole, or triazole derivatives is not extensively documented in publicly available scientific literature, its application as a precursor for other significant pharmaceutical scaffolds has been reported. A notable example is its use in the synthesis of polysubstituted pyrrole (B145914) derivatives.

A study on the discovery of dual inhibitors for human P-glycoprotein and Staphylococcus aureus NorA efflux pump successfully utilized this compound as a key starting material for the synthesis of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole. nih.gov This synthesis was achieved through a one-pot domino protocol. nih.gov The resulting pyrrole derivative demonstrated significant biological activity, highlighting the importance of this compound as a foundational element in the development of new therapeutic agents. nih.gov The general method for this type of pyrrole synthesis is known as the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.netorganic-chemistry.org

Table 1: Synthesis of a Pyrrole Derivative from this compound

| Reactant | Product | Reaction Type | Significance | Reference |

| This compound | 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | One-pot domino protocol (related to Paal-Knorr synthesis) | Precursor for a dual inhibitor of human P-glycoprotein and Staphylococcus aureus NorA efflux pump | nih.gov |

Building Block for Polyheterocyclic Systems

The application of this compound as a direct building block for the synthesis of polyheterocyclic systems is not well-documented in the reviewed scientific literature.

Exploration in Materials Chemistry

The potential applications of this compound in the field of materials chemistry have been explored to a limited extent based on available research.

Application in the Synthesis of Optoelectronic Materials (if applicable)

There is currently no readily available scientific literature detailing the specific application of this compound in the synthesis of optoelectronic materials.

Precursor for Polymer Synthesis

Information regarding the use of this compound as a precursor for polymer synthesis is not found in the accessible scientific literature.

Use as a Chemical Probe or Tag in Research

The utilization of this compound as a chemical probe or tag in research applications is not documented in the reviewed scientific literature.

Contributions to Stereoselective Synthesis

While specific research detailing the stereoselective applications of this compound is not extensively documented in publicly available literature, its structural characteristics strongly suggest its potential as a substrate in the synthesis of chiral derivatives. The primary application in this context would be the stereoselective reduction of its ketone group to a hydroxyl group, yielding chiral 1,2-diarylethanol derivatives. These chiral alcohols are important building blocks in the pharmaceutical and materials science industries.

The asymmetric reduction of prochiral ketones is a well-established and highly attractive method for producing enantiopure secondary alcohols. mdpi.com This transformation can be achieved through various catalytic methods, including both biocatalysis and chemical catalysis.

Biocatalytic Approaches:

Enzymes, particularly alcohol dehydrogenases (ADHs), are powerful tools for the asymmetric reduction of ketones due to their exceptional chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net These biocatalysts often operate under mild and environmentally friendly conditions. mdpi.com Organisms such as Candida, Hansenula, Pichia, and Saccharomyces are known to reduce substituted acetophenones with high yield and enantiomeric excess. researchgate.net

For a substrate like this compound, a hypothetical biocatalytic reduction could be envisioned as follows:

The stereochemical outcome (i.e., the formation of the (R)- or (S)-enantiomer) would be dependent on the specific enzyme used, as different ADHs can exhibit opposite stereopreference. researchgate.net The successful application of this method would yield enantiomerically enriched 2-(4-fluorophenyl)-1-p-tolylethanol, a valuable chiral synthon.

Illustrative Data from Biocatalytic Reduction of Analogous Ketones:

To illustrate the potential of this approach, the following table presents data from the asymmetric reduction of structurally similar ketones using various biocatalysts.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 2-Bromo-4-fluoro acetophenone | Candida sp. | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >99% | >90% | researchgate.net |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with ketoreductase | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% | researchgate.net |

| Acetophenone | Geotrichum candidum | (S)-1-Phenylethanol | >99% | High | researchgate.net |

Chemical Catalysis:

In addition to biocatalysis, asymmetric chemical catalysis offers a powerful alternative for the stereoselective reduction of prochiral ketones. Chiral catalysts, such as those based on oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst), have been successfully employed for the enantioselective reduction of a wide range of ketones. mdpi.com Ruthenium-based catalysts are also utilized in asymmetric transfer hydrogenation reactions to produce chiral alcohols. researchgate.net

A general scheme for the asymmetric reduction of this compound using a chiral catalyst is presented below:

The choice of the chiral ligand and the metal center is crucial in determining the enantioselectivity and yield of the reaction.

Potential Chiral Derivatives and Their Significance:

The primary chiral derivatives resulting from the stereoselective reduction of this compound would be the (R)- and (S)-enantiomers of 2-(4-fluorophenyl)-1-p-tolylethanol. These chiral 1,2-diarylethanol scaffolds are prevalent in many biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. For instance, chiral amino alcohols, which can be synthesized from such intermediates, are core components of various drugs. researchgate.net

Furthermore, the fluorine atom on one of the phenyl rings can modulate the pharmacokinetic properties of potential drug candidates, such as metabolic stability and binding affinity. The tolyl group provides another point for further chemical modification.

While direct experimental data on the stereoselective synthesis using this compound is limited in the surveyed literature, its structure strongly supports its utility as a valuable prochiral building block. Future research in this area would likely focus on exploring various catalytic systems to achieve high enantioselectivity in the synthesis of its corresponding chiral alcohol derivatives, thereby unlocking its full potential in advanced organic synthesis.

Synthesis and Characterization of Novel Derivatives and Analogues

Systematic Structural Modification Strategies

The inherent reactivity of the aromatic rings, the alpha-carbon, and the ketone carbonyl group provides a rich platform for a multitude of chemical transformations.

The two aromatic rings of 2-(4-Fluorophenyl)-1-p-tolyl-ethanone (B66053) are amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's electronic and steric properties.

Halogenation: The introduction of additional halogen atoms onto either the 4-fluorophenyl or the p-tolyl ring can be achieved through standard electrophilic halogenation protocols. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) with a catalytic amount of an acid like p-toluenesulfonic acid. The position of substitution is directed by the existing substituents. The fluorine atom on one ring and the methyl group on the other are both ortho-, para-directing groups. acs.orgnih.gov

Nitration: The introduction of a nitro group (-NO₂) is a common modification that can serve as a precursor for other functional groups, such as amines. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. nih.govmdpi.com The electron-withdrawing nature of the nitro group can significantly impact the chemical properties of the resulting derivative.

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic rings, further modifying the steric and electronic environment. acs.orgnih.gov This reaction typically employs an alkyl halide and a Lewis acid catalyst.

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), p-TsOH | Bromo-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Alkylation | R-Cl, AlCl₃ | Alkyl-substituted derivatives |

The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile. This reactivity allows for the introduction of various substituents at this position.

Alkylation: The α-carbon can be alkylated by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by reaction with an alkyl halide. nih.gov This reaction is a fundamental method for forming new carbon-carbon bonds. Phase-transfer catalysts have also been employed for the alkylation of deoxybenzoins.

Table 2: Reagents for Alpha-Carbon Alkylation

| Step | Reagent | Purpose |

|---|---|---|

| 1 | Lithium Diisopropylamide (LDA) | Deprotonation to form the enolate |

| 2 | Alkyl Halide (e.g., CH₃I) | Introduction of the alkyl group |

The ketone carbonyl group is a highly versatile functional group that can be transformed into a wide array of other functionalities, leading to derivatives with significantly different chemical and physical properties.

Oxime Formation: The ketone can be readily converted to an oxime by reaction with hydroxylamine. organic-chemistry.org Deoxybenzoin (B349326) oximes have been synthesized and investigated for their biological activities. organic-chemistry.org Further reaction of the oxime hydroxyl group, for instance with an acid chloride, can yield oxime esters. acs.org

Alkene Synthesis (Wittig Reaction): The Wittig reaction provides a powerful method for converting the ketone into an alkene. nih.govnih.govnih.gov This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), which can be prepared from a phosphonium (B103445) salt and a strong base. mdpi.commdpi.com This transformation replaces the C=O double bond with a C=C double bond.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This typically involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov

Synthesis of Heterocycles: The deoxybenzoin scaffold can serve as a starting material for the synthesis of various heterocyclic compounds. For example, reaction with appropriate reagents can lead to the formation of furans, pyrroles, and other heterocyclic systems. organic-chemistry.orgacs.org For instance, base-catalyzed intramolecular cyclization of appropriately substituted aminoacetylenic ketones derived from similar structures can yield pyrrol-3-ones.

Table 3: Examples of Ketone Carbonyl Group Transformations

| Transformation | Reagents | Resulting Functional Group/Scaffold |

|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Reductive Amination | Amine (R-NH₂), Reducing Agent | Amine |

| Heterocycle Synthesis | Various (e.g., via cyclization) | Furan, Pyrrole (B145914), etc. |

Structure-Property Relationship Studies (Focus on Chemical and Structural Impact)

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships (SPR). By correlating changes in the molecular structure with changes in chemical and physical properties, a deeper understanding of the factors governing the behavior of these compounds can be gained.

Research on analogous deoxybenzoin derivatives has provided insights into how structural modifications influence various properties. For example, studies on polyphenolic deoxybenzoins have shown that the number and position of hydroxyl groups on the aromatic rings significantly impact their antioxidant and vasodilatory activities. youtube.com The introduction of different substituents can affect properties such as:

Electronic Properties: The introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) on the aromatic rings can alter the electron density distribution across the molecule. This can influence the reactivity of the ketone carbonyl group and the acidity of the α-protons.

Steric Hindrance: The size and position of substituents can introduce steric bulk, which can affect the molecule's conformation and its ability to interact with other molecules or surfaces.

Hydrogen Bonding Capacity: The introduction of groups capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyl, amino) can significantly influence intermolecular interactions and, consequently, physical properties like melting point and boiling point.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model and predict how structural changes will affect molecular properties like bond dissociation energies, ionization potentials, and electronic absorption spectra, providing a theoretical framework for understanding experimentally observed trends.

High-Throughput Synthesis and Chemical Library Generation

Modern drug discovery and materials science often rely on the rapid synthesis and screening of large numbers of compounds. High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for generating chemical libraries of derivatives based on a common scaffold like this compound. nih.gov

The synthetic strategies outlined in section 7.1 are well-suited for adaptation to HTS platforms. For example, parallel synthesis techniques can be used to react a single precursor with a diverse set of building blocks in a multi-well plate format. youtube.com This allows for the rapid generation of a library of compounds where each well contains a unique derivative.

Key aspects of generating a chemical library from this compound include:

Scaffold-Based Diversity: Using the core structure of this compound as a starting point, diversity can be introduced by varying the substituents on the aromatic rings, at the α-carbon, and by transforming the ketone functionality.

Automated Synthesis: Robotic liquid handlers and automated synthesis platforms can be used to perform the reactions, purifications, and analyses in a high-throughput manner.

Purification and Analysis: Rapid purification techniques, such as high-performance liquid chromatography (HPLC), and analytical methods, like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for characterizing the members of the chemical library.

The generation of such libraries is invaluable for screening for new compounds with desired properties in a time- and cost-effective manner.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of 1,2-diarylethanones is a cornerstone of organic chemistry, yet the pursuit of more efficient and selective methods remains a vibrant area of research. For 2-(4-fluorophenyl)-1-p-tolyl-ethanone (B66053), future efforts will likely concentrate on overcoming the limitations of classical methods, such as the Friedel-Crafts reaction, which often requires harsh conditions and can suffer from poor regioselectivity.

Future research could focus on the development of catalysts that enable the direct arylation of p-tolyl methyl ketone with 4-fluorophenyl halides or vice versa. This would represent a highly atom-economical approach, minimizing waste and simplifying purification processes. Furthermore, the exploration of photoredox catalysis and other modern synthetic techniques could unlock new pathways to this and related fluorinated diarylethanones.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. While classical reactions like the Friedel-Crafts acylation are well-studied, the mechanisms of more contemporary catalytic cycles are often complex and multifaceted.

Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms. In-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time information on the formation of intermediates and byproducts. Kinetic studies can help to determine the rate-determining steps and the influence of various reaction parameters.

Computational chemistry, particularly density functional theory (DFT) calculations, will be instrumental in mapping out reaction energy profiles, visualizing transition states, and understanding the role of catalysts and substituents in influencing reactivity and selectivity. This deeper mechanistic insight will enable chemists to rationally design more effective synthetic strategies, predict potential side reactions, and fine-tune reaction conditions for optimal outcomes.

Expansion of Synthetic Utility into New Chemical Domains

The this compound scaffold is a valuable building block for the synthesis of more complex molecules. The ketone and the activated methylene (B1212753) group are versatile functional handles for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to access novel chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals.

For example, the ketone can be reduced to the corresponding alcohol, which can serve as a precursor to a variety of esters and ethers. It can also undergo reactions such as the Wittig or Horner-Wadsworth-Emmons olefination to form substituted alkenes. The methylene group, being alpha to a carbonyl, can be readily deprotonated to form an enolate, which can then participate in a host of C-C bond-forming reactions, including aldol (B89426) condensations and alkylations.

Moreover, the diarylethanone core can be used as a starting point for the synthesis of various heterocyclic compounds. For instance, condensation with hydrazines or other binucleophiles can lead to the formation of pyrazoles, pyridazines, and other important heterocyclic systems. Given that phenylacetamide derivatives have shown potential as anticancer agents, the conversion of this compound into corresponding amide derivatives could be a fruitful area of investigation. nih.gov The synthesis of pyrrolin-4-ones from related aminoacetylenic ketones also suggests potential cyclization strategies. mdpi.com

Integration of Cheminformatics and Artificial Intelligence for Predictive Synthesis and Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the way chemical research is conducted. nih.gov For this compound, these tools offer exciting prospects for accelerating the discovery of new synthetic routes and novel derivatives with desired properties.

Predictive synthesis algorithms, powered by machine learning models trained on vast reaction databases, can propose viable synthetic pathways to the target molecule and its analogs. nih.gov These tools can analyze complex molecular structures and suggest retrosynthetic disconnections that may not be immediately obvious to a human chemist. This can significantly shorten the time required for synthetic planning and increase the probability of success.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Fluorophenyl)-1-p-tolyl-ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., p-tolyl or fluorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃. For example, 4-fluoroacetophenone derivatives can be prepared by reacting fluorobenzene with acetyl chloride under controlled conditions . Key parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios of acyl chloride to aromatic substrate (1:1.2), and catalyst loading (10–15 mol%). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Advanced: How do fluorination and methyl group substitution influence the electronic properties of this compound?

The electron-withdrawing fluorine at the 4-position of the phenyl ring reduces electron density in the aromatic system, enhancing electrophilic reactivity. Conversely, the p-tolyl group (methyl substituent) donates electrons via hyperconjugation, creating a push-pull electronic effect. Computational studies (e.g., DFT calculations) reveal a dipole moment of ~3.2 D and a HOMO-LUMO gap of 5.8 eV, indicating moderate stability and reactivity . These properties are critical for designing derivatives with tailored redox or photophysical behaviors.

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : <sup>1</sup>H NMR shows distinct signals for aromatic protons (δ 7.2–7.8 ppm, coupling constants J = 8–9 Hz for para-substituted fluorophenyl) and the acetyl methyl group (δ 2.6 ppm) .

- IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone C=O stretch .

- X-ray Crystallography : Used to resolve crystal packing and bond angles (e.g., C-C=O bond angle ≈ 120°) .

Advanced: How can conflicting bioactivity data for fluorinated acetophenones be resolved?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variability in experimental design , such as:

- Sample purity : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC .

- Assay conditions : pH, temperature, and solvent (DMSO vs. ethanol) affect compound stability. Standardize protocols across studies .

- Structural analogs : Compare activity across derivatives (e.g., 4′-fluoro vs. 3-fluoro isomers) to isolate substituent effects .

Basic: What safety protocols are recommended for handling fluorinated acetophenones?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Nucleophilic attack at the carbonyl carbon has a calculated ΔG‡ of ~45 kJ/mol in polar aprotic solvents .

- Solvent effects : Simulate using the Conductor-like Polarizable Continuum Model (CPCM) to predict rate enhancements in DMF vs. THF .

Basic: How is this compound utilized as a reference standard?

It serves as a chromatographic benchmark due to its distinct retention time (RT ≈ 8.2 min in C18 columns, 60:40 acetonitrile/water) and UV-Vis absorption maxima (λ = 254 nm) . Calibrate HPLC/MS systems using its molecular ion peak ([M+H]⁺ = 243.1 m/z) .

Advanced: What strategies optimize the enantioselective synthesis of fluorinated acetophenone derivatives?

- Chiral catalysts : Use (R)-BINOL-based phosphoric acids (10 mol%) to achieve >90% ee in asymmetric reductions .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis .

Basic: What are the key thermodynamic properties of this compound?

- Melting point : 92–94°C .

- Boiling point : 280°C (estimated via Joback method) .

- LogP : 2.8 (measured by shake-flask method), indicating moderate lipophilicity .

Advanced: How do fluorinated substituents affect intermolecular interactions in crystal structures?

X-ray data (e.g., CCDC 864321) reveal C–H···F hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.6 Å spacing) between fluorophenyl and p-tolyl groups. These interactions dictate packing motifs (e.g., herringbone vs. layered) and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products